2-(2-Propylvaleryl)oxazole 2-(2-Propylvaleryl)oxazole
Brand Name: Vulcanchem
CAS No.: 898759-38-1
VCID: VC2290115
InChI: InChI=1S/C11H17NO2/c1-3-5-9(6-4-2)10(13)11-12-7-8-14-11/h7-9H,3-6H2,1-2H3
SMILES: CCCC(CCC)C(=O)C1=NC=CO1
Molecular Formula: C11H17NO2
Molecular Weight: 195.26 g/mol

2-(2-Propylvaleryl)oxazole

CAS No.: 898759-38-1

Cat. No.: VC2290115

Molecular Formula: C11H17NO2

Molecular Weight: 195.26 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Propylvaleryl)oxazole - 898759-38-1

Specification

CAS No. 898759-38-1
Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
IUPAC Name 1-(1,3-oxazol-2-yl)-2-propylpentan-1-one
Standard InChI InChI=1S/C11H17NO2/c1-3-5-9(6-4-2)10(13)11-12-7-8-14-11/h7-9H,3-6H2,1-2H3
Standard InChI Key MYOKYMZQUXDWIG-UHFFFAOYSA-N
SMILES CCCC(CCC)C(=O)C1=NC=CO1
Canonical SMILES CCCC(CCC)C(=O)C1=NC=CO1

Introduction

Chemical Structure and Properties

Molecular Structure

The molecular structure of 2-(2-Propylvaleryl)oxazole features an oxazole ring with a ketone group connecting it to a 2-propylvaleryl moiety . The oxazole ring contains three carbon atoms, one nitrogen, and one oxygen atom, all of which are sp2 hybridized and arranged in a planar structure . This ring system contains unhybridized p orbitals perpendicular to the plane of σ bonds, contributing to its aromatic character .

The 2-propylvaleryl group consists of a central carbon atom connected to two alkyl chains (propyl groups) and a carbonyl group that links to the oxazole ring at the 2-position . This structural arrangement can be represented by the following InChI notation: InChI=1S/C11H17NO2/c1-3-5-9(6-4-2)10(13)11-12-7-8-14-11/h7-9H,3-6H2,1-2H3 .

PropertyValueSource
Molecular FormulaC11H17NO2
Molecular Weight195.26 g/mol
CAS Number898759-38-1
SMILES NotationCCCC(CCC)C(=O)C1=NC=CO1
InChIKeyMYOKYMZQUXDWIG-UHFFFAOYSA-N

The oxazole ring contributes to the compound's chemical reactivity through its aromatic character and the presence of heteroatoms (nitrogen and oxygen). The oxygen atom in the oxazole ring is highly electronegative, which affects the electron delocalization within the ring structure . The 2-propylvaleryl group, with its ketone functionality, likely contributes to potential hydrogen bonding interactions and provides hydrophobic character through its alkyl chains.

Synthesis Methods for Oxazole Derivatives

Van Leusen Oxazole Synthesis

The van Leusen oxazole synthesis represents one of the most viable approaches for synthesizing compounds like 2-(2-Propylvaleryl)oxazole. This method is based on tosylmethylisocyanides (TosMICs) and involves a [3+2] cycloaddition reaction . It offers advantages such as simple operation, easily obtained raw materials, and a broad substrate scope, making it a preferred choice for oxazole synthesis .

In the van Leusen reaction, TosMIC reacts with aldehydes to form oxazole derivatives. For example, the reaction between TosMIC and aromatic aldehydes can generate 5-aryloxazoles, as demonstrated by the Ganesan group's work . By analogy, 2-(2-Propylvaleryl)oxazole might be synthesized through a similar approach, potentially involving appropriate aldehydes or ketones that would introduce the 2-propylvaleryl group at the desired position.

Structural FeaturePotential Contribution to ActivityRelevant Oxazole Class Activities
Oxazole RingCore pharmacophore, potential for hydrogen bondingAntibacterial, antifungal, anti-inflammatory
Carbonyl GroupHydrogen bond acceptor, metabolic siteEnzyme inhibition, receptor binding
Alkyl Chains (2-propylvaleryl)Lipophilicity, membrane penetrationImproved bioavailability, specific binding interactions

The specific positioning of the 2-propylvaleryl group on the oxazole ring at the 2-position might influence the compound's ability to interact with biological targets, potentially conferring selective activity profiles that distinguish it from other oxazole derivatives.

Current Research Status

Future Research Directions

Several promising research directions could advance our understanding of 2-(2-Propylvaleryl)oxazole. These include:

  • Development of efficient and scalable synthesis methods specifically tailored for this compound, potentially adapting established approaches such as the van Leusen oxazole synthesis.

  • Comprehensive characterization of its physical and chemical properties, including solubility, stability, spectroscopic properties, and reactivity patterns.

  • Evaluation of potential biological activities through screening against various targets, given the diverse pharmacological profiles exhibited by other oxazole derivatives.

  • Structure-activity relationship studies to understand how the specific 2-propylvaleryl substituent influences the compound's interactions with biological systems compared to other oxazole derivatives.

  • Exploration of potential applications in areas such as pharmaceutical development, materials science, or synthetic building blocks for more complex molecules.

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